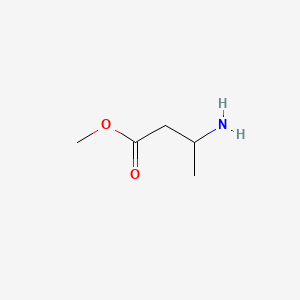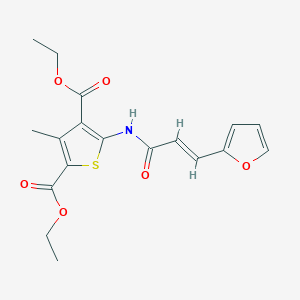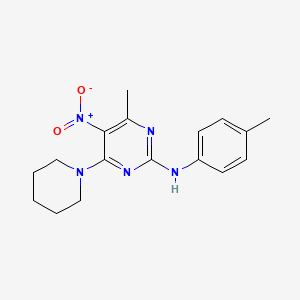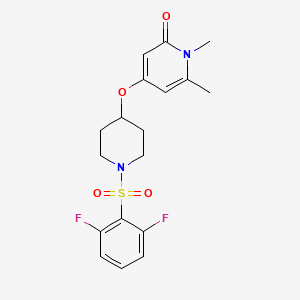
3-(2,5-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid is a chemical compound with the molecular formula C15H16BNO3 and a molecular weight of 269.11 . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16BNO3/c1-10-6-7-11(2)14(8-10)17-15(18)12-4-3-5-13(9-12)16(19)20/h3-9,19-20H,1-2H3,(H,17,18) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 269.11 . and is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks exhibit selective sensitivity to benzaldehyde-based derivatives, including benzaldehyde and its variants, through characteristic sharp emission bands. These frameworks serve as potential fluorescence sensors for detecting these chemicals, highlighting their application in environmental monitoring and chemical analysis (Shi et al., 2015).
Polymer Synthesis
In polymer science, a triphenylamine-containing diamine monomer was synthesized for producing novel polyamides and polyimides, showcasing the chemical's utility in creating materials with high glass transition temperatures and potential for electronic applications (Liaw et al., 2002).
Glucose Determination
The functionalization of graphene quantum dots with aminobenzeneboronic acid has led to the development of a selective and sensitive sensing system for glucose, demonstrating the compound's role in biomedical and diagnostic fields (Qu et al., 2013).
Electrochemical Activities
The polarization of polyvinylpyrrolidone and 4-hydroxybenzeneboronic acid in an alkaline solution has been explored for doping carbon fibers with boron and nitrogen. This method produces materials exhibiting high oxygen reduction reaction activity, relevant for fuel cell technology and catalysis (Liu et al., 2019).
Near-Infrared Fluorescence Sensing
The development of near-infrared fluorescence "turn off-on" nanosensors using aminobenzeneboronic acid functionalized quantum dots for glucose and fluoride anions detection exemplifies the chemical's application in environmental monitoring and healthcare diagnostics (Liu et al., 2015).
Safety and Hazards
The safety information for this compound indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Mécanisme D'action
Target of Action
Boronic acids, such as this compound, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The mode of action of 3-(2,5-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, forms a new carbon–carbon bond .
Biochemical Pathways
The biochemical pathways affected by 3-(2,5-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid are likely related to its role in Suzuki–Miyaura cross-coupling reactions . These reactions are used to form carbon–carbon bonds, which are fundamental in organic synthesis and can lead to the creation of a wide variety of complex organic compounds .
Pharmacokinetics
The compound’s boronic acid group is known to be relatively stable, readily prepared, and generally environmentally benign , which may influence its bioavailability.
Result of Action
The result of the action of 3-(2,5-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide variety of complex organic compounds .
Action Environment
The action of 3-(2,5-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid can be influenced by various environmental factors. For instance, Suzuki–Miyaura cross-coupling reactions are known for their mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of this compound may vary depending on the specific conditions under which the reaction is carried out.
Propriétés
IUPAC Name |
[3-[(2,5-dimethylphenyl)carbamoyl]-4-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BFNO3/c1-9-3-4-10(2)14(7-9)18-15(19)12-8-11(16(20)21)5-6-13(12)17/h3-8,20-21H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTKZMHMESMYEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC2=C(C=CC(=C2)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,4-diisobutyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2695860.png)
![2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2695861.png)



![N-ethyl-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2695870.png)
![3,5-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2695871.png)

![(9-methyl-4-((3-methylbenzyl)thio)-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2695875.png)

![8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2695878.png)


![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2695882.png)